2-(4-acetylphenoxy)-N-phenylacetamide

Description

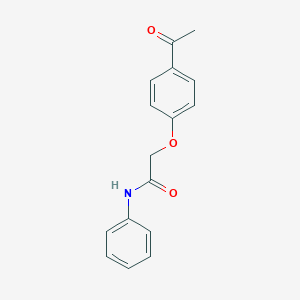

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetylphenoxy)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)13-7-9-15(10-8-13)20-11-16(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXESJQGQMNZOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169150 | |

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17172-76-8 | |

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of Acetamide Derivatives in Pharmaceutical Research

Acetamide (B32628) derivatives are a class of organic compounds characterized by the presence of an acetamide group (-NHCOCH₃). This structural motif is a cornerstone in pharmaceutical and medicinal chemistry, valued for its ability to form stable amide bonds and participate in hydrogen bonding, which are crucial for molecular interactions with biological targets. researchgate.netptfarm.pl The versatility of the acetamide scaffold allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. researchgate.net

The significance of acetamide derivatives is underscored by their presence in numerous approved drugs and their investigation across a spectrum of therapeutic areas. researchgate.net Researchers have successfully synthesized and evaluated acetamide-containing compounds with a variety of biological activities, as highlighted in the table below.

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Cytotoxic, Anti-proliferative, Anticancer nih.govnih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral |

| Inflammation & Pain | Anti-inflammatory, Analgesic |

| Neurology | Anticonvulsant, Sedative-hypnotic |

| Cardiovascular Diseases | Antihypertensive |

The continued interest in acetamide derivatives stems from their favorable physicochemical properties, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, essential for the development of effective and safe therapeutic agents. researchgate.net

Synthetic Methodologies and Structural Characterization of 2 4 Acetylphenoxy N Phenylacetamide

Established Synthetic Pathways for 2-(4-Acetylphenoxy)-N-phenylacetamide

The construction of this compound is typically achieved through a sequential process involving condensation to form the N-phenylacetamide backbone, followed by an alkylation reaction to introduce the acetylphenoxy group.

The initial and crucial step in the synthesis is the formation of the N-phenylacetamide moiety. This is achieved through a condensation reaction, specifically the acylation of an aniline (B41778) with a chloroacetyl derivative. The most common precursor used is 2-chloro-N-phenylacetamide, which is synthesized by reacting aniline with chloroacetyl chloride. wikipedia.org This reaction forms the foundational amide bond of the target molecule.

The synthesis of 2-chloro-N-phenylacetamide has been reported under various conditions, highlighting the versatility of this condensation reaction. Key variables include the choice of solvent and base, which are optimized to achieve high yields and purity. For instance, the reaction can be carried out in a biphasic system of toluene (B28343) and aqueous sodium hydroxide (B78521) at low temperatures or using organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at room temperature. wikipedia.orgmdma.ch

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NaOH | Toluene/Water | 0 to RT | ~2 | 90 | wikipedia.org |

| K₂CO₃ | CH₂Cl₂ | 0 to RT | 4-6 | N/A | masterorganicchemistry.com |

| DBU | THF | RT | 3 | 86 | mdma.ch |

| None (Neat) | None | RT | 1 | Good | wikipedia.org |

With the 2-chloro-N-phenylacetamide precursor in hand, the subsequent step involves the formation of the ether linkage. This is accomplished via a Williamson ether synthesis, a classic and reliable alkylation method. organicchemistrytutor.comrsc.org In this reaction, the phenoxide ion of 4-hydroxyacetophenone acts as a nucleophile, displacing the chloride from 2-chloro-N-phenylacetamide. libretexts.org

The reaction is typically performed in the presence of a base, which deprotonates the hydroxyl group of 4-hydroxyacetophenone to generate the more nucleophilic potassium or sodium salt. A polar aprotic solvent, such as dimethylformamide (DMF), is often employed to facilitate the reaction, which is usually heated to ensure a reasonable reaction rate. masterorganicchemistry.com This pathway is analogous to the widely reported synthesis of 2-(4-formylphenoxy)-N-arylacetamides, where p-hydroxybenzaldehyde is used instead of 4-hydroxyacetophenone. masterorganicchemistry.compressbooks.pub The successful synthesis of 2-(acetylphenoxy)-N-arylacetamides via the reaction of the potassium salt of para-hydroxyacetophenone has been explicitly documented. libretexts.org

| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Reference |

|---|---|---|---|---|---|

| 2-chloro-N-phenylacetamide | 4-hydroxyacetophenone | K₂CO₃ or KOH | DMF or Ethanol | Reflux | libretexts.orgmasterorganicchemistry.com |

The chemical architecture of this compound, featuring a reactive acetyl group, allows for a variety of specific chemical transformations to generate a diverse range of derivatives. These reactions primarily target the ketone functionality.

The acetyl moiety is susceptible to oxidation, providing pathways to other functional groups. Two notable oxidation reactions applicable to this substrate are the Baeyer-Villiger oxidation and the haloform reaction.

Baeyer-Villiger Oxidation : This reaction converts ketones into esters using peroxyacids (e.g., m-CPBA) or peroxides as the oxidant. wikipedia.orgorganic-chemistry.org Applying this to this compound would involve the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring, yielding a 4-(N-phenylacetamidomethoxy)phenyl acetate (B1210297) derivative. The migratory aptitude of the aryl group is generally higher than that of the methyl group, dictating the regioselectivity of the oxygen insertion. organicchemistrytutor.comorganic-chemistry.org

Haloform Reaction : When treated with a halogen (Cl₂, Br₂, I₂) in the presence of a strong base (e.g., NaOH), methyl ketones undergo the haloform reaction. wikipedia.orgmasterorganicchemistry.com This process would convert the acetyl group of the target molecule into a carboxylate group, ultimately yielding 2-(4-carboxyphenoxy)-N-phenylacetamide upon acidic workup. This transformation proceeds through the formation of a trihalomethyl ketone intermediate, which is then cleaved by the base. masterorganicchemistry.com

The carbonyl group of the acetyl moiety can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to an Alcohol : The use of mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), selectively reduces the ketone to a secondary alcohol without affecting the amide or ether linkages. libretexts.orgmasterorganicchemistry.compressbooks.pub This reaction transforms this compound into 2-(4-(1-hydroxyethyl)phenoxy)-N-phenylacetamide.

Reduction to an Alkane (Deoxygenation) : More vigorous reduction methods can completely remove the carbonyl oxygen, converting the acetyl group to an ethyl group.

Wolff-Kishner Reduction : This reaction uses hydrazine (B178648) (N₂H₄) and a strong base (e.g., KOH) at high temperatures, typically in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgpharmaguideline.comucla.edu These basic conditions are suitable for substrates that may be sensitive to strong acids.

Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgorganic-chemistry.organnamalaiuniversity.ac.in It is particularly effective for aryl-alkyl ketones but is incompatible with acid-sensitive substrates, where cleavage of the ether bond could be a potential side reaction.

The acetyl group's alpha-carbon (the methyl group) is amenable to substitution reactions, most notably halogenation.

Alpha-Halogenation : The methyl group adjacent to the carbonyl can be halogenated. For instance, the reaction of 2-(acetylphenoxy)-N-arylacetamides with N-bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) yields the corresponding 2-(4-(2-bromoacetyl)phenoxy)-N-arylacetamide. libretexts.org This bromoacetyl derivative serves as a versatile intermediate for further nucleophilic substitution reactions, allowing for the attachment of various other molecular fragments. libretexts.org

Specific Chemical Transformations Leading to this compound Derivatives

Spectroscopic and Analytical Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectra of 2-(4-formylphenoxy)-N-phenylacetamide derivatives, protons appear at characteristic chemical shifts (δ) measured in parts per million (ppm). ptfarm.pl

Key signals for the parent scaffold include the amide N-H proton, which typically appears as a singlet between δ 10.01 and 10.80 ppm. ptfarm.pl The protons of the aromatic rings resonate in the region of δ 6.60-8.50 ppm. ptfarm.pl A crucial signal for this scaffold is a singlet corresponding to the two protons of the ether-linked methylene group (-OCH₂-), which is consistently observed between δ 4.50 and 4.90 ppm. ptfarm.plarkat-usa.org For the formyl analogue, the aldehyde proton gives a distinct singlet at approximately δ 10.17 ppm. arkat-usa.org For the target compound, this compound, this would be replaced by a singlet for the acetyl methyl (-CH₃) protons, expected to appear around δ 2.25-2.49 ppm. ptfarm.pl

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Amide (N-H) | ~10.0 - 10.8 | Singlet (broad) | 1H |

| Aromatic (Ar-H) | ~6.8 - 8.0 | Multiplet | 9H |

| Methylene (-OCH₂-) | ~4.5 - 4.9 | Singlet | 2H |

| Acetyl (-COCH₃) | ~2.3 - 2.5 | Singlet | 3H |

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For the 2-(4-formylphenoxy)-N-phenylacetamide scaffold, distinct absorption bands confirm the presence of key structural features.

The N-H bond of the amide group shows a characteristic stretching vibration in the range of 3292-3418 cm⁻¹. ptfarm.pl The carbonyl (C=O) groups are particularly prominent; in the formyl analogue, two bands are observed for the amide and aldehyde carbonyls, appearing around 1680 cm⁻¹ and 1658 cm⁻¹, respectively. arkat-usa.org A similar pattern is expected for the acetyl derivative, with strong absorptions for the amide and ketone carbonyls typically appearing between 1659-1709 cm⁻¹. ptfarm.pl Other identifiable vibrations include aromatic C-H stretching (3022-3178 cm⁻¹) and aliphatic C-H stretching (2840-2946 cm⁻¹). ptfarm.pl

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3290 - 3420 |

| Aromatic (C-H) | Stretch | 3020 - 3180 |

| Aliphatic (C-H) | Stretch | 2840 - 2950 |

| Amide (C=O) | Stretch | ~1680 |

| Ketone (C=O) | Stretch | ~1660 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Techniques like Electrospray Ionization (ESI) are commonly used for this class of compounds. ptfarm.pl The mass spectrum of a derivative of the formyl analogue, 2-(4-(2,2-dicyanovinyl)phenoxy)-N-phenylacetamide, displayed the correct molecular ion peak at m/z 303, validating its molecular formula of C₁₈H₁₃N₃O₂. arkat-usa.org For the target compound, this compound (C₁₆H₁₅NO₃), the expected molecular weight is approximately 269.29 g/mol , and ESI-MS would be expected to show a prominent [M+H]⁺ ion at m/z 270.1.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared against the calculated theoretical values to verify the empirical formula. For numerous derivatives of the 2-(4-formylphenoxy)-N-phenylacetamide scaffold, elemental analysis (CHN) has been reported where the "found" percentages closely match the "calculated" values, confirming the proposed molecular formulas. ptfarm.pl For example, the analysis for C₂₄H₂₀N₂O₃ was reported as: Calculated: C 74.98%; H 5.24%; N 7.29%; Found: C 74.88%; H 5.21%; N 7.32%. ptfarm.pl This high degree of accuracy is crucial for confirming the successful synthesis of a new compound.

| Element | Symbol | Calculated Percentage (%) |

|---|---|---|

| Carbon | C | 71.36 |

| Hydrogen | H | 5.61 |

| Nitrogen | N | 5.20 |

| Oxygen | O | 17.82 |

Chemical Derivatization and Scaffold Hybridization Strategies

The this compound scaffold serves as a versatile starting material for the synthesis of more complex molecules. The acetyl group, or its formyl precursor, provides a reactive site for condensation and multicomponent reactions, enabling the construction of a wide array of derivatives with diverse structural motifs.

The primary strategy for derivatization involves reactions at the acetyl (or formyl) group. The corresponding 2-(4-formylphenoxy)-N-phenylacetamide intermediates are routinely used in reactions that can be directly adapted for the acetyl compound. ptfarm.plarkat-usa.org

One common approach is the Knoevenagel condensation, where the formyl group reacts with active methylene compounds like malononitrile (B47326). arkat-usa.org This forms the basis for more complex multicomponent reactions. For instance, reacting the formyl derivative with malononitrile and an active methylene reagent such as dimedone, 4-hydroxycoumarin, or a pyrazolone (B3327878) in the presence of a base like piperidine (B6355638) leads to the one-pot synthesis of various fused 4H-pyran systems. arkat-usa.org

Another significant derivatization pathway is the synthesis of 2-oxindole hybrids. This is achieved through the reaction of 2-(4-formylphenoxy)-N-substituted-phenyl-acetamides with various 5-substituted-1H-indolin-2-ones in refluxing methanol (B129727) with a catalytic amount of piperidine. ptfarm.pl Furthermore, modifications can be made to the N-phenylacetamide portion of the molecule. Starting with different substituted anilines during the initial synthesis allows for the introduction of various functional groups (e.g., -Cl, -NO₂, -CH₃) onto the N-phenyl ring, which can influence the properties of the final derivatives. ptfarm.pljcbsc.org These strategies highlight the modularity of the scaffold, allowing for systematic structural modifications at multiple positions. nih.govnih.gov

| Reaction Type | Reagents | Resulting Structure | Reference |

|---|---|---|---|

| Multicomponent Reaction | Malononitrile, Dimedone, Piperidine | Fused 4H-Chromene Hybrids | arkat-usa.org |

| Condensation Reaction | 5-Substituted-1H-indolin-2-ones, Piperidine | 2-Oxindole Hybrids | ptfarm.pl |

| Knoevenagel Condensation | Malononitrile, Piperidine | 2-(4-(2,2-dicyanovinyl)phenoxy) Derivatives | arkat-usa.org |

| Precursor Modification | Substituted Anilines, 2-Chloroacetyl Chloride | Substituted N-phenyl ring | ptfarm.pl |

Integration into Hybrid Molecular Architectures (e.g., Bis-thiazoles, Triazolothiadiazoles, Chalcones)

The structural features of this compound make it a versatile building block for creating larger, hybrid molecules that often exhibit significant biological activities. Its acetyl group can participate in a variety of condensation and cyclization reactions to form diverse heterocyclic systems.

The most direct application of this compound in building hybrid molecules is through its use as a ketone precursor in the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that form the central core for a variety of important biological compounds. The synthesis is typically achieved via the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) derivative with an aromatic aldehyde in the presence of a base or acid catalyst. wikipedia.orgtaylorandfrancis.com

In this reaction, the this compound molecule provides the enolizable ketone component. The reaction is initiated by a base (commonly NaOH or KOH) that abstracts an α-hydrogen from the acetyl group, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone (B49325). wikipedia.org This methodology allows for the synthesis of a wide array of chalcone derivatives by varying the substituted benzaldehyde (B42025) used in the reaction.

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

| Entry | Aldehyde Reactant | Resulting Chalcone Product |

| 1 | Benzaldehyde | (E)-3-phenyl-1-(4-(2-oxo-2-(phenylamino)ethoxy)phenyl)prop-2-en-1-one |

| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(4-(2-oxo-2-(phenylamino)ethoxy)phenyl)prop-2-en-1-one |

| 3 | 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(4-(2-oxo-2-(phenylamino)ethoxy)phenyl)prop-2-en-1-one |

| 4 | 4-Nitrobenzaldehyde | (E)-3-(4-nitrophenyl)-1-(4-(2-oxo-2-(phenylamino)ethoxy)phenyl)prop-2-en-1-one |

The integration of the this compound scaffold into triazolothiadiazole systems is a multi-step process that often utilizes a chalcone intermediate. Triazolothiadiazoles are fused heterocyclic compounds known for a range of pharmacological properties.

A common synthetic route begins with the chalcone derived from this compound, as described previously. This chalcone, possessing a reactive α,β-unsaturated carbonyl system, can then undergo cyclization with a suitable nitrogen- and sulfur-containing heterocycle. For instance, reacting the chalcone with 2-aminotriazole in an alkaline medium can lead to the formation of a triazole-based derivative. orientjchem.org Further cyclization reactions can then be employed to construct the fused thiadiazole ring, leading to the final triazolothiadiazole architecture. researchgate.net This approach highlights the utility of chalcones as versatile intermediates for synthesizing more complex fused-ring systems. orientjchem.org

Table 2: Two-Step Synthesis of Triazole-Containing Architectures

| Step | Reactants | Intermediate/Product | Reaction Type |

| 1 | This compound + Substituted Benzaldehyde | (E)-3-(Aryl)-1-(4-(2-oxo-2-(phenylamino)ethoxy)phenyl)prop-2-en-1-one | Claisen-Schmidt Condensation |

| 2 | Chalcone Intermediate + 2-Aminotriazole | Substituted triazole-based quinazolinone derivative | Cyclocondensation |

The synthesis of thiazole (B1198619) and bis-thiazole derivatives incorporating the this compound moiety can be achieved through the well-established Hantzsch thiazole synthesis. encyclopedia.pubmdpi.com This method typically involves the reaction of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793). encyclopedia.pub

To utilize this compound as the starting material, it must first be converted into a reactive α-haloketone intermediate. This is accomplished by halogenation (e.g., bromination) of the carbon atom adjacent to the acetyl carbonyl group, yielding 2-bromo-1-(4-(2-oxo-2-(phenylamino)ethoxy)phenyl)ethan-1-one.

This α-bromoacetyl intermediate can then react with a suitable thiourea derivative. The reaction mechanism involves the nucleophilic attack of the sulfur atom from thiourea on the α-carbon bearing the bromine, followed by an intramolecular cyclization and dehydration to form the thiazole ring. encyclopedia.pub To construct a bis-thiazole architecture, this intermediate can be reacted with a molecule containing two thiourea moieties (a bis-thiourea), which would allow for the formation of two thiazole rings linked to the central phenoxy-acetamide scaffold.

Table 3: Proposed Synthesis of Thiazole Derivatives via Hantzsch Synthesis

| Step | Reactants | Intermediate/Product | Reaction Type |

| 1 | This compound + Bromine | 2-bromo-1-(4-(2-oxo-2-(phenylamino)ethoxy)phenyl)ethan-1-one | Alpha-Halogenation |

| 2 | α-Bromoacetyl intermediate + Thiourea | 2-amino-4-(4-(2-oxo-2-(phenylamino)ethoxy)phenyl)thiazole | Hantzsch Thiazole Synthesis |

| 3 | α-Bromoacetyl intermediate + Bis-thiourea | Bis-thiazole derivative | Hantzsch Bis-thiazole Synthesis |

Biological and Pharmacological Activities of 2 4 Acetylphenoxy N Phenylacetamide and Its Analogues

In Vitro Pharmacological Investigations

Laboratory-based studies are crucial for the preliminary assessment of a compound's therapeutic potential. For 2-(4-acetylphenoxy)-N-phenylacetamide and its analogues, in vitro research has primarily centered on their anticancer and anti-inflammatory activities.

The ability of a compound to selectively target and eliminate cancer cells is a key area of pharmacological research. Phenylacetamide and phenoxyacetamide derivatives have demonstrated notable potential in this domain through various mechanisms.

Analogues of this compound have shown broad-spectrum anti-proliferative effects across a variety of human cancer cell lines. Phenylacetamide derivatives, for instance, have been identified as potential anticancer agents, with studies showing their inhibitory effects on cell growth. nih.govtbzmed.ac.ir For example, resveratrol-phenylacetamide derivatives have been shown to significantly reduce the viability of breast cancer (MDA-MB-231, MCF-7) and leukemia (U937) cell lines at concentrations ranging from 5 µM to 40 µM. mdpi.com

Further research into synthesized phenylacetamide derivatives has confirmed potent cytotoxic effects against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC12) cell lines. tbzmed.ac.irtbzmed.ac.ir Similarly, 2-(substituted phenoxy) acetamide (B32628) derivatives have been evaluated for their anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. The collective evidence indicates that the phenylacetamide scaffold is a promising backbone for the development of novel anti-proliferative agents.

A critical mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death, in malignant cells. Research has shown that phenylacetamide derivatives are effective in triggering this process. tbzmed.ac.irtbzmed.ac.ir Studies indicate that these compounds can stimulate both the intrinsic and extrinsic apoptotic pathways. tbzmed.ac.irnih.gov

The apoptotic activity of these derivatives is associated with the upregulation of pro-apoptotic proteins, such as Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. tbzmed.ac.irtbzmed.ac.ir For instance, the synthetic phenylacetate (B1230308) derivative 4-fluoro-N-butylphenylacetamide was found to induce apoptosis in human squamous lung cancer (CH27) cells. nih.gov This process was accompanied by the upregulation of Bcl-X(S), the release of cytochrome c from the mitochondria, and the activation of a caspase cascade, specifically involving caspase-9 and caspase-3. nih.gov The subsequent cleavage of poly (ADP-ribose) polymerase (PARP) is a hallmark of this caspase-dependent apoptosis. nih.govnih.gov This demonstrates a clear mechanistic pathway by which these compounds can lead to the programmed death of cancer cells.

The cytotoxic potential of these compounds has been quantified against several specific cancer cell lines using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have shown significant cytotoxicity, particularly against the PC3 prostate carcinoma cell line. nih.govnih.gov Compounds with a nitro moiety demonstrated higher cytotoxic effects. nih.govnih.gov For example, two such derivatives, 2b and 2c, were the most active against the PC3 cell line with IC50 values of 52 μM and 80 μM, respectively. nih.govnih.gov The same study found that compound 2c had an IC50 value of 100 μM against the MCF-7 breast cancer cell line. nih.govnih.gov

Other phenylacetamide derivatives have displayed even greater potency. One derivative, designated 3d, exhibited an IC50 value of 0.7±0.4 μM against MCF-7 cells. tbzmed.ac.irtbzmed.ac.ir Novel semi-synthetic phenoxyacetamide derivatives have been screened against liver cancer (HepG2) and breast cancer (MCF-7) cell lines, showing more promising activity against the HepG2 line. nih.gov Furthermore, open-chain analogues of Antimycin A3 have demonstrated significant anticancer activity against laryngeal cancer (HEP-2) cells, with IC50 values ranging from 31.6 µM to 46.3 µM.

While specific cytotoxic data for the H157 (non-small cell lung cancer) cell line are not extensively documented for these exact analogues, studies on other lung cancer cell lines provide valuable insight. For instance, the phenylacetamide derivative 4-fluoro-N-butylphenylacetamide has been shown to be a potent inhibitor of human squamous lung cancer (CH27) cell growth. nih.gov Additionally, other acetamide derivatives have shown cytotoxicity against the A549 human lung adenocarcinoma cell line with IC50 values as low as <3.9 µg/mL. researchgate.net

| Compound Class | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide (2b) | PC3 | Prostate | 52 | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | PC3 | Prostate | 80 | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | MCF-7 | Breast | 100 | nih.govnih.gov |

| Phenylacetamide derivative (3d) | MCF-7 | Breast | 0.7 ± 0.4 | tbzmed.ac.irtbzmed.ac.ir |

| Antimycin A3 open-chain analogue | HEP-2 | Laryngeal | 31.6 - 46.3 |

Inflammation is a critical physiological process that, when dysregulated, is implicated in numerous diseases, including cancer. The anti-inflammatory properties of this compound analogues represent another significant area of their pharmacological activity.

Research has demonstrated that phenylacetamide derivatives can effectively reduce the production of key mediators of inflammation. In studies using lipopolysaccharide (LPS) to induce an inflammatory response in cells, phenylacetamide resveratrol (B1683913) derivatives were shown to decrease the production of nitric oxide (NO) and reactive oxygen species (ROS), both of which are crucial in the inflammatory process. mdpi.com

Furthermore, these derivatives were capable of lowering the secretion of prostaglandin (B15479496) E2 (PGE2), a potent inflammatory mediator derived from the activity of cyclooxygenase-2 (COX-2). mdpi.com Studies on other analogues, such as N-(2-hydroxy phenyl) acetamide, have corroborated these findings, showing a reduction in the serum levels of pro-inflammatory cytokines like interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). The ability of these compounds to modulate multiple inflammatory mediators underscores their potential as anti-inflammatory agents.

Anti-inflammatory Efficacy

In Vitro Anti-inflammatory Assays

The 2-phenoxy-N-phenylacetamide scaffold is associated with anti-inflammatory activity. researchgate.net A study involving the synthesis of various 2-(substituted phenoxy) acetamide derivatives found that compounds with halogens on the aromatic ring favored anti-inflammatory activity. nih.govresearchgate.net Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide demonstrated notable anti-inflammatory effects. nih.govresearchgate.net Research into 4-thiazolidinone (B1220212) derivatives synthesized from 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides also revealed anti-exudative activity, a measure of anti-inflammatory effect. nuph.edu.uaresearchgate.net One of the lead compounds from this series, 4-{2-[4-chloro-2-(6-oxothiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole-5-ylidenemethyl)-phenoxy]- acetylamino}-benzoic acid ethyl ester, showed anti-exudative activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), Diclofenac. nuph.edu.uaresearchgate.net

Further investigations into phenoxy acetic acid derivatives have identified several esters and amides as potent anti-inflammatory agents. scilit.com Some of these synthesized compounds, when evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, showed significant selective inhibition of COX-2. mdpi.com For instance, compounds 5f and 7b from one study demonstrated significant anti-inflammatory activity by reducing levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2). mdpi.com

Antimicrobial Activity Profile

Antibacterial Efficacy Against Gram-Positive Bacteria (Staphylococcus aureus, Bacillus subtilis)

The 2-phenoxy-N-phenylacetamide core structure has been a subject of interest for its potential antimicrobial properties. researchgate.net Derivatives of 2',3',4'-trihydroxy-2-phenylacetophenone have shown antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.gov In one study, 18 out of 24 synthesized compounds were active against at least these two Gram-positive strains. nih.gov The compound 2-(biphenyl-4-yl)-2',3',4'-trihydroxyacetophenone was identified as the most potent, with LC50 values of 5.8 µM and 5.6 µM against B. subtilis and S. aureus, respectively. nih.gov

A separate study on Schiff bases of diphenylamine (B1679370) derivatives, which share some structural similarities, also reported potent antibacterial activity against Bacillus subtilis. researchgate.net Furthermore, research on a compound isolated from Senecio graveolens, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, demonstrated specific antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Antibacterial Efficacy Against Gram-Negative Bacteria (Escherichia coli, Pseudomonas aeruginosa)

While many derivatives show promise against Gram-positive bacteria, their efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa appears to be more limited. The synthesized 2',3',4'-trihydroxy-2-phenylacetophenone derivatives that were effective against Gram-positive strains showed no inhibitory effects on Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. nih.gov However, some Schiff bases of diphenylamine derivatives have displayed antibacterial activity against Escherichia coli. researchgate.net

Antifungal Activity Against Fungal Strains (Saccharomyces cerevisiae)

The antifungal potential of 2-phenoxy-N-phenylacetamide and its analogues has been explored against various fungal strains. While direct studies on Saccharomyces cerevisiae are not extensively detailed in the provided context, related compounds have shown antifungal properties. For instance, 2-chloro-N-phenylacetamide has demonstrated inhibitory activity against Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentrations (MICs) ranging from 128 to 256 µg/mL. researchgate.netnih.gov Another study found that certain compounds possessed mild antifungal activity against Saccharomyces cerevisiae. mdpi.com

Antitubercular Activity Against Mycobacterium tuberculosis

The 2-phenoxy-N-phenylacetamide scaffold is considered a promising framework for the development of new antitubercular agents. nih.gov A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, showing moderate to potent activity with MIC values ranging from 4 to 64 μg/mL. nih.govnih.gov The most effective derivative in this series, 3m , exhibited an MIC value of 4 μg/mL against both the H37Rv strain and a rifampin-resistant strain. nih.govnih.gov This highlights the potential of this chemical class in combating drug-resistant tuberculosis.

Evaluation of Antioxidant Properties

Phenoxy acid derivatives are recognized as bioactive compounds with antioxidant activity. researchgate.net In a study focused on N-(4-acetamidophenyl)-2-substituted phenoxy acetamide and acetate (B1210297) derivatives, several compounds were synthesized and tested for their antioxidant capabilities. researchgate.net One of the synthesized compounds, acetamidophenyl 2-phenoxyacetate, demonstrated significant free radical scavenging activity in a DPPH assay, with an IC50 value of 11.97±0.48µM, which was comparable to standard antioxidants. researchgate.net Another study on phenolic N-acylhydrazones, which are structurally related, identified 20 out of 40 analogues that expressed antioxidant activity against the DPPH radical. nih.gov

Cholinesterase Inhibitory Activity

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating the levels of the neurotransmitter acetylcholine (B1216132) in the nervous system. The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. While direct studies on this compound are not extensively documented in publicly available literature, research on analogous structures provides insight into the potential of this chemical class as cholinesterase inhibitors.

Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. nih.gov Its inhibition leads to increased acetylcholine levels, which can enhance cholinergic neurotransmission. nih.gov Phenylacetamide and phenoxyacetamide scaffolds are present in various known AChE inhibitors. For instance, studies on phthalimide-based analogues containing a phenylacetamide-like moiety have demonstrated inhibitory activity against AChE. mdpi.com In one study, a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated, with some compounds showing IC₅₀ values in the micromolar range against acetylcholinesterase. mdpi.com The inhibitory potency of these analogues is often influenced by the nature and position of substituents on the phenyl rings, which affect the binding of the molecule to the active and peripheral sites of the enzyme. mdpi.com

Butyrylcholinesterase, while considered a secondary cholinesterase, also plays a role in acetylcholine hydrolysis and its activity becomes more significant in the later stages of Alzheimer's disease. nih.gov Therefore, dual or selective BChE inhibitors are also of therapeutic interest. nih.govnih.gov Research into derivatives of azaphenothiazines, which share structural similarities with phenoxyacetamides, has identified potent BChE inhibitors with IC₅₀ values in the nanomolar range. researchgate.net Similarly, studies on khellactone (B107364) coumarin (B35378) derivatives have identified compounds that are selective and reversible inhibitors of BChE. nih.gov These findings suggest that the phenoxyacetamide scaffold, as seen in this compound, could be a valuable template for designing novel BChE inhibitors. The selectivity and potency are typically determined by specific structural features that exploit differences in the active site gorges of AChE and BChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Phenylacetamide Analogues

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Phthalimide-based Phenylacetamide Analogues | AChE | 16.42 µM to 63.03 µM | mdpi.com |

| Azaphenothiazine Derivatives | BChE | 11.8 nM to 122.2 nM | researchgate.net |

| Khellactone Coumarin Derivatives | BChE | 7.22 µM | nih.gov |

Antidepressant Activity Assessment

The potential antidepressant effects of novel chemical entities are often evaluated using well-established in vivo behavioral models in rodents, such as the Forced Swimming Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that animals, when placed in an inescapable stressful situation, will eventually adopt an immobile posture, and antidepressant compounds can reduce the duration of this immobility.

Research on various phenylacetamide derivatives has demonstrated their potential as antidepressant agents. acs.orgmdpi.com In one study, a series of chemically modified phenylacetamides were evaluated using both the TST and FST in mice. acs.org Several of these derivatives showed moderate to good antidepressant activity, with the most potent compound exhibiting a greater reduction in immobility time than standard drugs like moclobemide (B1677376) and fluoxetine. acs.org Another study on 2-oxo-3-phenyliminoindolin-1-N-phenylacetamide derivatives also reported significant reductions in immobility time in the FST, suggesting antidepressant-like effects. mdpi.com The mechanism for some of these compounds may involve the modulation of monoamine neurotransmitters such as serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). mdpi.com

Table 2: Antidepressant-like Activity of Phenylacetamide Analogues in the Forced Swimming Test (FST)

| Compound Series | Test Model | Key Finding | Potential Mechanism | Reference |

|---|---|---|---|---|

| Modified Phenylacetamides (VS1-VS25) | Forced Swimming Test (FST) & Tail Suspension Test (TST) | Significant reduction in immobility time; some compounds more potent than standard drugs. | Not specified | acs.org |

| 2-oxo-3-phenyliminoindolin-1-N-phenylacetamides | Forced Swimming Test (FST) & Tail Suspension Test (TST) | Significant reduction in immobility time. | Increase in brain 5-HT and NE levels. | mdpi.com |

Antiparasitic Activity

The phenoxyacetamide scaffold has been explored for its potential against various parasitic diseases, including leishmaniasis and malaria. These diseases represent a significant global health burden, and the development of new, effective treatments is a priority.

Studies on N-phenyl-2-phenoxyacetamides derived from carvacrol (B1668589) have shown promising antileishmanial activity. acs.org Several synthesized compounds demonstrated significant activity against Leishmania braziliensis, with some derivatives showing superior performance compared to the precursor compound. acs.org In vitro assays revealed that these compounds could reduce parasite viability to around 50% at a concentration of 10 µM while exhibiting low toxicity to host macrophage cells. acs.org Other research has also highlighted the antiparasitic potential of compounds with a phenoxy-N-phenylacetamide core nucleus. researchgate.net

In the context of malaria, derivatives incorporating a phenylacetamide structure have been investigated. A series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives were synthesized and tested for in vitro and in vivo antimalarial activity, with some compounds showing promise. researchgate.net Furthermore, N-(1-Benzylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide and its analogues have shown potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with IC₅₀ values in the nanomolar range. nih.gov

Antihyperglycemic Effects

The phenoxyacetamide structure has emerged as a promising scaffold for the development of novel agents for the treatment of type 2 diabetes. One key target in this area is the free fatty acid receptor 1 (FFA1), which plays a role in stimulating glucose-dependent insulin (B600854) secretion.

A study focused on designing and synthesizing novel phenoxyacetamide-based FFA1 agonists led to the discovery of a lead compound with significant agonistic activity. nih.gov This compound demonstrated appreciable efficacy in improving glucose tolerance in both normal and type 2 diabetic mouse models. nih.gov The research aimed to optimize the structure to have lower lipophilicity compared to previously reported agonists while maintaining potent activity. nih.gov The findings indicate that the phenoxyacetamide core can be effectively modified to produce potent antihyperglycemic agents. While this specific study did not evaluate this compound, it provides a strong rationale for investigating its potential in this therapeutic area.

In Vivo Pharmacological Assessments (General Principles)

In vivo pharmacological assessments are a critical step in drug discovery and development, providing essential information on a compound's efficacy and behavior within a complex living organism. nih.gov These studies are conducted in animal models of human diseases to evaluate the therapeutic potential of a new chemical entity before it can be considered for clinical trials in humans. nih.gov

The design of in vivo experiments is governed by several key principles to ensure the validity and reproducibility of the results. researchgate.net A clear hypothesis must be established, and studies should be designed with appropriate groups, including a vehicle-treated control group and often a positive control group (a known active drug) for comparison. researchgate.netscbt.com The number of animals per group (sample size) must be sufficient to achieve adequate statistical power to detect a meaningful biological effect. sigmaaldrich.com

To minimize experimental bias, randomization is employed to allocate animals to different treatment groups. researchgate.netsigmaaldrich.com Furthermore, assessments of outcomes should be conducted in a blinded manner whenever possible to prevent observer bias. nih.gov The route of administration, dose levels, and treatment duration are carefully selected based on the compound's properties and the specific disease model. scbt.com All in vivo studies must adhere to strict ethical guidelines and regulatory requirements, such as the principles of the 3Rs (Replacement, Reduction, and Refinement), to ensure the humane treatment and welfare of the animals involved. nih.gov

Molecular Mechanisms of Action and Target Identification Studies

Elucidation of Molecular Targets of 2-(4-Acetylphenoxy)-N-phenylacetamide and its Derivatives

While direct molecular targets of this compound are still under comprehensive investigation, studies on its structural analogs have identified several key proteins and enzymes. The broad spectrum of activity—spanning anticancer, anti-inflammatory, and antibacterial effects—suggests that phenylacetamide derivatives can interact with multiple molecular targets.

In the context of cancer, the molecular targets are primarily components of the apoptotic and cell cycle machinery. Derivatives have been shown to modulate the expression of the Bcl-2 family of proteins and activate caspases, which are central to programmed cell death. nih.govnih.gov For antibacterial applications, specific enzymes essential for bacterial survival, such as DNA gyrase and dihydrofolate reductase (DHFR), have been identified as targets for certain phenylacetamide-containing molecules. nih.govoup.comarabjchem.org Furthermore, in the realm of inflammation and tissue remodeling, Matrix Metalloproteinase-9 (MMP-9) has been identified as a target for phenylacetamide derivatives, which uniquely bind to the hemopexin-like domain rather than the catalytic site. nih.govacs.org These findings indicate that the phenylacetamide scaffold is a versatile pharmacophore that can be modified to achieve specificity for a diverse range of biological targets.

Modulation of Key Cellular Pathways and Processes

A significant mechanism of action for phenylacetamide derivatives in cancer cells is the induction of apoptosis through the activation of caspase pathways. nih.gov Caspases are a family of cysteine proteases that execute programmed cell death. Research has shown that these derivatives can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govacs.org

One study demonstrated that a synthetic phenylacetate (B1230308) derivative, 4-fluoro-N-butylphenylacetamide, induces apoptosis by up-regulating Bcl-X(S), an pro-apoptotic protein, which leads to the cytosolic accumulation of cytochrome c. researchgate.net This event triggers the activation of a caspase cascade, specifically involving initiator caspase-9 and executioner caspase-3. researchgate.net The activation of caspase-3 is a pivotal event, as it is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov Further research confirmed that other phenylacetamide derivatives significantly increase caspase-3 activity in various cancer cell lines, confirming this as a key mechanism of their cytotoxic effect. nih.govnih.gov The process is also linked to the upregulation of other pro-apoptotic markers, such as Bax and Fas Ligand (FasL), which further implicates both the intrinsic and extrinsic pathways. nih.govacs.org

Phenylacetamide derivatives have demonstrated notable anti-inflammatory properties by modulating the production of key inflammatory mediators. Certain resveratrol (B1683913) derivatives incorporating a phenylacetamide structure were found to inhibit the synthesis of nitric oxide (NO) and reactive oxygen species (ROS) in monocytic cells activated by lipopolysaccharide (LPS). google.com The same study also observed a reduction in prostaglandin (B15479496) E2 (PGE2) secretion, a key mediator of inflammation and pain. google.com

Further studies on related compounds, such as N-(2-hydroxy phenyl) acetamide (B32628), have shown a capacity to reduce the serum levels of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in animal models of arthritis. mdpi.com This inhibition of critical pro-inflammatory signaling molecules underscores the potential of the phenylacetamide scaffold in developing novel anti-inflammatory agents.

A primary effect of this compound and its derivatives is the potent inhibition of cancer cell proliferation. This antiproliferative activity has been documented across a wide range of human cancer cell lines. Studies show that these compounds inhibit cell growth in a dose-dependent manner. nih.govrjsocmed.com

For instance, resveratrol-phenylacetamide derivatives were effective against multiple cancer cell lines, with one specific derivative showing particular efficacy against both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells. google.comrjsocmed.com Other studies focusing on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives found them to be potent anticancer agents, especially against prostate carcinoma (PC-3) cells. oup.com The antiproliferative effects are often a precursor to the induction of apoptosis and are linked to the ability of these compounds to cause cell cycle arrest, typically at the G1 phase. google.com

| Phenylacetamide Derivative | Cancer Cell Line | Reported IC₅₀ Value (µM) |

|---|---|---|

| Derivative 3d (ortho chloro-moiety) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 |

| Derivative 3d (ortho chloro-moiety) | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 |

| Derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 |

| Derivative 3d (ortho chloro-moiety) | MCF-7 (Breast Cancer) | 0.7 ± 0.4 |

| Compound 2b (nitro moiety) | PC-3 (Prostate Cancer) | 52 |

| Compound 2c (nitro moiety) | PC-3 (Prostate Cancer) | 80 |

| Compound 2c (p-nitro substituent) | MCF-7 (Breast Cancer) | 100 |

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various phenylacetamide derivatives against several cancer cell lines, as reported in scientific literature. nih.govoup.comacs.org

The phenylacetamide scaffold has been identified as a promising structural motif for the development of novel antibacterial agents that target essential bacterial enzymes not present in humans.

DNA Gyrase and Topoisomerase IV: DNA gyrase and the related enzyme Topoisomerase IV are critical for bacterial DNA replication and are validated targets for antibiotics. A study investigating phenylacetamide and benzohydrazide derivatives identified compounds that potently inhibit E. coli ParE, the ATPase subunit of Topoisomerase IV. nih.gov Specific phenylacetamide derivatives demonstrated significant inhibitory activity, suggesting their potential as a new class of bacterial topoisomerase inhibitors. nih.gov Additionally, indole-based inhibitors incorporating a phenylacetamide ring have been found to specifically target the GyrB subunit of DNA gyrase in Mycobacterium tuberculosis. oup.com

| Phenylacetamide Derivative | Bacterial Enzyme Target | Reported IC₅₀ Value (µg/mL) |

|---|---|---|

| Compound 8 | E. coli ParE | 0.27 |

| Compound 25 | E. coli ParE | 0.28 |

This table displays the half-maximal inhibitory concentration (IC₅₀) values for specific phenylacetamide derivatives against the E. coli ParE enzyme. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is another crucial enzyme in bacteria, responsible for synthesizing tetrahydrofolate, a necessary component for DNA synthesis. A series of novel thiazole (B1198619) derivatives containing a 2,7-dichlorofluorene core were synthesized with an N-phenylacetamide moiety. arabjchem.org Molecular docking studies and in vitro assays confirmed that these compounds act as DHFR inhibitors and exhibit significant cytotoxic activity against cancer cell lines, demonstrating the versatility of the phenylacetamide group in targeting this enzyme. arabjchem.org

Information regarding the inhibition of Tyrosyl-tRNA Synthetase by this specific class of compounds is not extensively documented in the reviewed literature.

Matrix metalloproteinases are a family of enzymes that degrade components of the extracellular matrix and are deeply involved in cancer metastasis and tissue remodeling. The regulation of MMPs presents a key therapeutic target. Phenylacetamide derivatives have been identified as novel regulators of MMP activity.

A study focused on designing inhibitors that target the hemopexin-like (PEX) domain of MMP-9, a non-catalytic site involved in protein-protein interactions that promote cell migration. nih.govacs.org A library of compounds based on an N-phenylacetamide scaffold was developed, leading to the identification of a potent lead compound that specifically binds to the proMMP-9 PEX domain. nih.govacs.org This binding disrupts the self-association of MMP-9 and its interaction with cell surface proteins like CD44 and α4β1 integrin, ultimately inhibiting cancer cell migration. nih.govacs.org This represents a novel mechanism for MMP regulation, offering greater specificity than traditional active-site inhibitors. Furthermore, 2-phenylacetamide itself, isolated from natural sources, has been noted to affect cellular processes linked to MMP-9 expression in breast cancer cells. mdpi.com

Deactivation of Anti-apoptotic Proteins (e.g., Bcl-2)

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic pathway of apoptosis, or programmed cell death. nih.govnih.gov This family includes both anti-apoptotic members, such as Bcl-2 itself, Bcl-xL, and Mcl-1, and pro-apoptotic members like Bax and Bak. nih.govmdpi.com The balance between these opposing factions within the cell dictates its fate in response to various stress signals. researchgate.nettaylorandfrancis.com Anti-apoptotic Bcl-2 proteins function by sequestering their pro-apoptotic counterparts, thereby preventing the formation of pores in the mitochondrial outer membrane and the subsequent release of cytochrome c, a key event in the apoptotic cascade. nih.govnih.gov

Overexpression of anti-apoptotic Bcl-2 proteins is a common feature in many cancers, contributing to tumor cell survival and resistance to therapy. nih.govresearchgate.net This has made the targeted inhibition of these proteins a promising strategy in oncology. nih.govmdpi.com Small molecule inhibitors, often referred to as "BH3 mimetics," are designed to mimic the action of pro-apoptotic BH3-only proteins. nih.govmdpi.com These mimetics bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and thereby triggering apoptosis. mdpi.com

While research into various phenylacetamide derivatives has indicated potential anticancer activities through the induction of apoptosis, specific studies detailing the direct interaction and deactivation of Bcl-2 proteins by this compound are not extensively available in the current body of scientific literature. nih.gov The general mechanism for related compounds involves inducing apoptosis, which is often correlated with the modulation of Bcl-2 family proteins. nih.gov However, without direct binding assays or mechanistic studies for this compound, its precise role in the deactivation of Bcl-2 remains an area for further investigation.

Table 1: Key Members of the Bcl-2 Family Involved in Apoptosis Regulation

| Protein Family | Members | Primary Function |

| Anti-apoptotic | Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1 | Inhibit apoptosis by sequestering pro-apoptotic proteins. nih.gov |

| Pro-apoptotic (Effectors) | Bax, Bak | Form pores in the mitochondrial membrane to release cytochrome c. nih.govnih.gov |

| Pro-apoptotic (BH3-only) | Bad, Bid, Bim, Puma, Noxa | Sense cellular stress and activate effector pro-apoptotic proteins or inhibit anti-apoptotic proteins. nih.gov |

Cyclooxygenase (COX) Isozyme Modulation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. nih.govnih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is involved in various physiological functions, including maintaining the integrity of the gastrointestinal lining and regulating renal blood flow. nih.gov In contrast, COX-2 is typically undetectable in most tissues under normal conditions but is rapidly induced by inflammatory stimuli, such as cytokines and growth factors. nih.govnih.gov

The differential expression and roles of COX-1 and COX-2 have led to the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with varying degrees of selectivity for each isozyme. nih.gov Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1. nih.gov Selective COX-2 inhibitors were developed to reduce these side effects while still providing anti-inflammatory and analgesic effects. nih.gov

The potential for this compound to modulate COX isozymes has been a subject of interest due to the structural similarities of some N-phenylacetamide derivatives to known anti-inflammatory agents. Modulation can occur through direct inhibition of the enzyme's catalytic activity or by affecting the expression of the COX genes. Research into various N-acetyl-2-(or 3-)carboxymethylbenzenesulfonamides has shown that substitutions on the phenyl ring can influence both the potency and selectivity of COX-2 inhibition. nih.gov

Table 2: Comparison of COX-1 and COX-2 Isozymes

| Feature | COX-1 | COX-2 |

| Expression | Constitutive in most tissues. nih.gov | Inducible by inflammatory stimuli. nih.govnih.gov |

| Physiological Role | "Housekeeping" functions (e.g., gastrointestinal protection, platelet aggregation). nih.gov | Pro-inflammatory, pain, and fever. nih.gov |

| Inhibition by NSAIDs | Contributes to potential gastrointestinal and renal side effects. nih.gov | Primary target for anti-inflammatory effects. nih.gov |

Structure Activity Relationship Sar Investigations of 2 4 Acetylphenoxy N Phenylacetamide Analogues

Correlative Analysis of Structural Modifications and Biological Activity

The core structure of 2-(4-acetylphenoxy)-N-phenylacetamide offers multiple sites for chemical modification, including the terminal N-phenyl ring, the central phenoxy group, and the acetyl moiety. Research has demonstrated that even minor alterations at these positions can lead to significant changes in biological efficacy, providing a clear correlation between chemical structure and activity.

The N-phenyl ring of the acetamide (B32628) side chain is a critical determinant of biological activity. The electronic properties and position of substituents on this ring significantly influence the compound's potency.

Studies on various N-phenylacetamide derivatives have consistently shown that the presence of electron-withdrawing groups on the N-phenyl ring enhances biological activity. For instance, in a series of 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl] phenoxy}-N-phenylacetamide derivatives evaluated for cytotoxic activity, molecules with an electron-withdrawing substituent at the 4-position of the N-phenylacetamide group showed increased activity against the human T-lymphocyte cell line (CEM). ptfarm.pl Similarly, research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents revealed that compounds featuring a nitro moiety (a strong electron-withdrawing group) on the N-phenyl ring demonstrated higher cytotoxic effects compared to those with a methoxy (B1213986) moiety (an electron-donating group). nih.govnih.gov

The position of the substituent is also crucial. In one study, a compound with a p-nitro substituent was the most active against the MCF-7 breast cancer cell line. nih.govnih.gov Another series of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates showed that for hydrazinyl congeners, the order of activity was 4-Br > 2-Cl > H > 2-Br > 4-Cl, indicating that both the nature and position of the halogen substituent impact the inhibitory activity. nih.gov In antitubercular 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, a wide range of substituents on the N-phenyl ring was explored, with MIC values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv, highlighting the sensitivity of the scaffold to these modifications. mdpi.comresearchgate.net

| Compound | Substituent on N-phenyl ring | IC₅₀ (μM) vs. PC3 (prostate carcinoma) | IC₅₀ (μM) vs. MCF-7 (breast cancer) |

|---|---|---|---|

| 2a | o-NO₂ | >200 | >200 |

| 2b | m-NO₂ | 52 | >200 |

| 2c | p-NO₂ | 80 | 100 |

| 2d | o-OCH₃ | >200 | >200 |

| 2e | m-OCH₃ | >200 | >200 |

| 2f | p-OCH₃ | >200 | >200 |

| Imatinib (Reference) | - | 40 | 98 |

The acetylphenoxy moiety serves as another key area for structural modification to tune the biological activity. Alterations to the acetyl group or the phenoxy ring can impact the molecule's interaction with biological targets.

One significant modification involves replacing the acetyl group with a larger, more complex structure. For example, a series of chalcone-based analogues were synthesized where the acetyl group was elaborated into a 3-(substituted phenyl)acryloyl system. researchgate.net This creates a molecule with a different shape and electronic distribution, potentially interacting with different biological targets or binding with altered affinity.

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with a potentially enhanced or novel pharmacological profile. arkat-usa.org The 2-(phenoxy)-N-phenylacetamide scaffold has been successfully used as a core for creating such hybrid molecules.

Rational Design Principles for Optimizing Bioactivity and Selectivity

Based on the accumulated SAR data, several rational design principles can be formulated to guide the optimization of this compound analogues for improved bioactivity and selectivity.

Modulation of the N-phenyl Ring: The N-phenyl ring is a primary target for optimization. The introduction of electron-withdrawing substituents, such as nitro or halogen groups, is a promising strategy for enhancing potency, particularly for anticancer and carbonic anhydrase inhibitory activities. ptfarm.plnih.govnih.govnih.gov The position of these substituents is critical, with the para-position often yielding favorable results. nih.govnih.gov

Modification of the Acetylphenoxy Moiety: The acetyl group can be considered a modifiable handle. Replacing it with larger, conjugated systems like chalcones can lead to compounds with different pharmacological profiles. researchgate.net This allows for exploration of new target spaces. Furthermore, substituting the phenoxy ring, for example with fluoro or nitro groups, can fine-tune the electronic properties of the core structure, which has been shown to be effective in developing antitubercular agents. mdpi.comresearchgate.net

Hybridization with Bioactive Scaffolds: Combining the 2-(phenoxy)-N-phenylacetamide core with other known pharmacophores is a powerful strategy. Fusing or linking this scaffold with heterocyclic systems like pyrans, isatin (B1672199), or morpholine (B109124) can produce hybrid molecules with multi-target potential or novel activities. nih.govresearchgate.netarkat-usa.org This approach is particularly valuable for addressing complex diseases where multi-target drugs may be more effective. arkat-usa.org

By systematically applying these principles—tuning the electronics of the N-phenyl ring, altering the acetylphenoxy portion, and creating hybrid molecules—researchers can rationally design new analogues of this compound with optimized potency, selectivity, and desired pharmacological profiles.

Computational and Theoretical Chemistry Applications in Research on 2 4 Acetylphenoxy N Phenylacetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in understanding the structural basis of ligand-target interactions. For derivatives of N-phenylacetamide, molecular docking has been employed to elucidate their binding patterns and affinities within the active sites of various enzymes. nih.gov

Molecular docking simulations are used to forecast the binding conformation and strength of new acetanilide (B955) derivatives. semanticscholar.org These simulations calculate a docking score, often expressed in kcal/mol, which estimates the binding affinity; a lower score typically indicates a more stable ligand-receptor complex. For instance, in studies of similar phenoxyacetanilide derivatives, docking scores as low as -8.9 Kcal/mol have been observed against enzymes like cyclooxygenase-2 (COX-2), indicating strong potential binding. researchgate.net Similarly, other related compounds have shown binding affinities of -7.55 and -6.90 kcal/mol with the active site of the HCV serine protease enzyme. frontiersin.org These predictions help identify the most promising candidates for further experimental validation. The analysis of binding conformations reveals how a molecule like 2-(4-acetylphenoxy)-N-phenylacetamide might orient itself within a target's active site to maximize favorable interactions. frontiersin.org

Table 1: Example of Molecular Docking Results for N-Phenylacetamide Derivatives Against a Target Enzyme

| Compound Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Derivative A | COX-2 | -8.9 |

| Derivative B | HCV Serine Protease | -7.55 |

| Derivative C | HCV Serine Protease | -6.90 |

Note: This table is illustrative and based on findings for structurally related compounds.

Beyond predicting binding affinity, molecular docking provides detailed characterization of the interactions between the ligand and the amino acid residues of the target's binding pocket. frontiersin.org These interactions are crucial for stabilizing the ligand-receptor complex and are key determinants of a compound's biological activity.

Simulations can identify various types of molecular interactions, including:

Hydrogen Bonds: Both conventional and carbon-hydrogen (C-H) bonds.

Hydrophobic Interactions: Including Alkyl, Pi-Alkyl, Pi-Cation, and Amide-Pi stacked interactions.

Other Interactions: Such as Pi-Sulfur and Pi-Sigma interactions.

For example, studies on related molecules have shown that the acefylline (B349644) moiety can engage important catalytic amino acid residues like HIS1057 and SER1139 through multiple hydrogen bonds. frontiersin.org By identifying these key residues and interaction types, researchers can understand the mechanism of action and rationally design modifications to the this compound structure to enhance its binding and efficacy. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comnih.gov These models are essential for predicting the activity of novel compounds, thereby guiding the synthesis of molecules with improved efficacy and reducing the need for extensive experimental screening. jocpr.com QSAR attempts to link physicochemical properties or structural features, known as descriptors, with biological potency through statistical methods. nih.govresearchgate.net

The development of a QSAR model is a systematic process that involves selecting a dataset of compounds with known activities, calculating various molecular descriptors, constructing a mathematical model, and validating its predictive power. slideshare.net For a series of related compounds, such as N-phenylacetamide derivatives, a QSAR model can be generated to predict their inhibitory activity against a specific target. nih.gov

The statistical quality of a QSAR model is often assessed by parameters like the coefficient of determination (R²), which indicates how well the model fits the data. For example, a five-descriptor general QSAR model developed for a series of 130 compounds yielded an R² value of 0.712, which improved to 0.759 after removing outliers. nih.gov The robustness of such models is further tested to ensure they are not the result of chance correlations. nih.gov These validated models can then be used to predict the biological activity of new or untested compounds, prioritizing the most promising candidates for synthesis and in vitro testing. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Description |

|---|---|---|

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the atomic arrangement and bonding within the molecule. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Relates to the 3D structure and shape of the molecule. |

| Electronic | Dipole Moment, Partial Atomic Charges | Describes the electronic properties and distribution of charge in the molecule. researchgate.net |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Represents properties like solubility and polarizability. |

This table provides a generalized overview of descriptor types used in QSAR studies.

Two-dimensional (2D) QSAR models correlate biological activity with structural descriptors derived from the 2D representation of molecules. nih.gov One such method is Molecular Field Topology Analysis (MFTA). nih.gov MFTA is a QSAR technique that involves the topological superposition of the structures in a training set to create a molecular supergraph (MSG). researchgate.net This approach allows for the generation of uniform descriptor vectors based on the local physicochemical parameters of the atoms and bonds within the molecules. researchgate.netnih.gov

MFTA is particularly useful in scenarios where a 3D structural analysis is complex or unnecessary. researchgate.netnih.gov The descriptors used in MFTA can represent various types of ligand-biotarget interactions, such as electrostatic forces (e.g., effective atomic charge) and steric effects (e.g., van der Waals radius). researchgate.net By developing validated 2D-QSAR models, researchers can elucidate the specific structural features and physicochemical properties that control the biological activity of a series of compounds, including derivatives of this compound. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

A significant challenge in drug development is the high rate of failure of drug candidates in clinical trials due to poor pharmacokinetic properties. nih.gov In silico ADME predictions are computational methods used to evaluate the Absorption, Distribution, Metabolism, and Excretion profiles of a compound early in the discovery process. nih.govd-nb.info By identifying potential ADME liabilities before synthesis, these predictive screens help reduce late-stage drug attrition and guide the selection of compounds with more favorable properties. nih.gov

Computational tools and online servers are used to calculate various physicochemical and pharmacokinetic properties based on a molecule's structure. These predictions can include parameters related to oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450), and potential toxicity. For instance, in silico tools can predict properties like lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds, which are all influential factors in a compound's ADME profile. rsc.org The evaluation of these properties for this compound can provide crucial insights into its potential as a drug candidate.

Table 3: Key ADME Parameters Predicted Using In Silico Methods

| Parameter | Description | Importance |

|---|---|---|

| Absorption | Predicts intestinal absorption and cell permeability (e.g., Caco-2 permeability). d-nb.info | Determines how well the compound is absorbed into the bloodstream after administration. |

| Distribution | Predicts blood-brain barrier (BBB) penetration and plasma protein binding. | Indicates where the compound will travel in the body and if it can reach its target. |

| Metabolism | Predicts inhibition or substrate status for cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). | Relates to how the compound is broken down in the body, affecting its half-life and potential for drug-drug interactions. |

| Excretion | Predicts total clearance and renal organic cation transporter interaction. | Determines how the compound and its metabolites are removed from the body. |

This table outlines common ADME properties evaluated computationally to assess a compound's pharmacokinetic potential.

Therapeutic Potential and Future Research Directions for 2 4 Acetylphenoxy N Phenylacetamide

Prospects as a Lead Compound for Drug Development

There is no published data on the biological targets or therapeutic efficacy of 2-(4-acetylphenoxy)-N-phenylacetamide.

Challenges and Opportunities in Translational Research

Without preclinical data, an assessment of translational challenges and opportunities is not possible.

Strategies for Further Analog Design and Mechanism-Based Optimization

No mechanism of action has been identified, precluding any discussion on mechanism-based optimization or analog design.

Integration of Advanced Omics and Systems Biology Approaches

The compound has not been studied using omics or systems biology approaches according to available literature.

Q & A

Q. How can computational tools guide the prioritization of this compound analogs for high-throughput screening?

- Methodological Answer :

- Virtual Screening : Filter compound libraries using ADMET predictors (SwissADME) to exclude analogs with poor permeability or hepatotoxicity .

- QSAR Models : Train regression models on existing bioactivity data to predict IC₅₀ values for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.